
2-(3-Pentanyloxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Pentanyloxy)pyridine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. The presence of the pentanyloxy group at the 2-position of the pyridine ring imparts unique chemical and physical properties to the compound. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their versatile reactivity and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pentanyloxy)pyridine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloropyridine with 3-pentanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-bromopyridine is reacted with 3-pentylboronic acid in the presence of a palladium catalyst and a base. This method offers high yields and selectivity for the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Pentanyloxy)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Bases such as potassium carbonate, sodium hydride, and catalysts like palladium in organic solvents.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Pentanyloxy)pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3-Pentanyloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. In biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxypyridine: Similar structure with a methoxy group at the 2-position.
2-Ethoxypyridine: Similar structure with an ethoxy group at the 2-position.
2-Butoxypyridine: Similar structure with a butoxy group at the 2-position.
Uniqueness
2-(3-Pentanyloxy)pyridine is unique due to the presence of the pentanyloxy group, which imparts distinct chemical and physical properties compared to other alkoxypyridines. This uniqueness can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
551945-15-4 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
2-pentan-3-yloxypyridine |
InChI |
InChI=1S/C10H15NO/c1-3-9(4-2)12-10-7-5-6-8-11-10/h5-9H,3-4H2,1-2H3 |
Clave InChI |
DZNJJGQVWVHLCZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)OC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


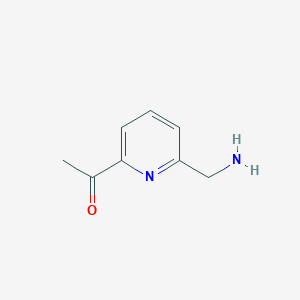


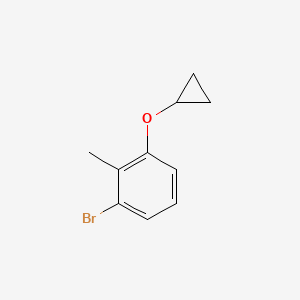
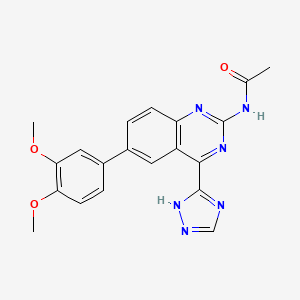

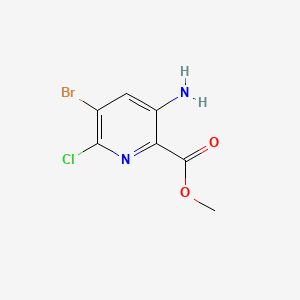
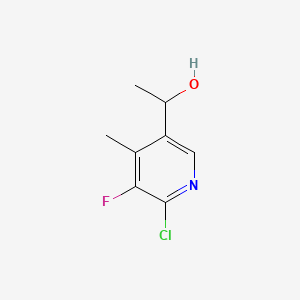
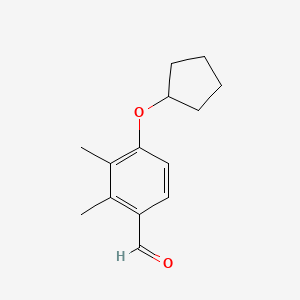
![6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl](/img/structure/B13932767.png)
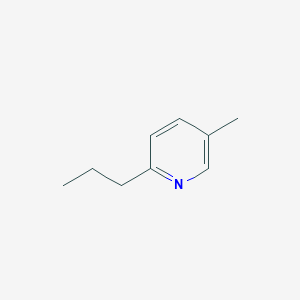
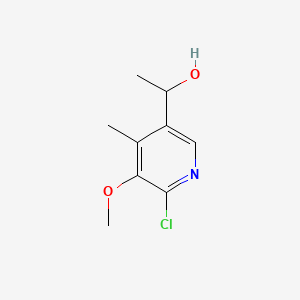

![4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethoxybenzoic acid](/img/structure/B13932783.png)
